Product packaging for Benz[a]anthracene-7-acetic Acid(Cat. No.:CAS No. 20316-12-5)

Benz[a]anthracene-7-acetic Acid

Cat. No.: B135641
CAS No.: 20316-12-5
M. Wt: 286.3 g/mol
InChI Key: MSKUXZMLVIOBEL-UHFFFAOYSA-N
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Description

Benz[a]anthracene-7-acetic Acid is a polycyclic aromatic hydrocarbon (PAH) derivative designed for advanced research applications. PAHs and their derivatives are of significant interest in multiple scientific fields due to their interaction with biological macromolecules. Researchers utilize such compounds for probing nucleic acid structures and functions; the planar anthracene moiety can intercalate into DNA base pairs, which is useful for studying DNA binding and cleavage processes . Furthermore, structurally related molecules are investigated in material chemistry for developing optical, electronic, and photochromic devices . It is critical to note that many PAHs, including Benz[a]anthracene, have been associated with toxicological concerns. Studies on similar compounds indicate potential for inducing oxidative stress, disrupting neuronal function, and causing carcinogenic effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O2 B135641 Benz[a]anthracene-7-acetic Acid CAS No. 20316-12-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzo[a]anthracen-7-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKUXZMLVIOBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513948
Record name (Tetraphen-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20316-12-5
Record name (Tetraphen-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benz a Anthracene 7 Acetic Acid and Its Analogs

Chemical Synthesis Approaches for the Benz[a]anthracene Skeleton

The construction of the tetracyclic benz[a]anthracene framework is a key step in the synthesis of benz[a]anthracene-7-acetic acid and its derivatives. Various synthetic strategies have been developed to achieve this, ranging from classical methods to modern metal-catalyzed reactions.

Friedel-Crafts Intramolecular Cyclization and Bradsher-Type Reactions

Intramolecular Friedel-Crafts reactions represent a traditional and effective method for synthesizing polycyclic aromatic compounds. beilstein-journals.orgmasterorganicchemistry.com This approach typically involves the acid-catalyzed cyclization of a suitably substituted precursor. beilstein-journals.orgbeilstein-archives.orgrsc.org For instance, the cyclization of certain benzoic acid derivatives can be promoted by strong acids like sulfuric acid or polyphosphoric acid to form the anthracene (B1667546) core. beilstein-journals.org The efficiency of these reactions is often enhanced by the presence of electron-donating groups on the aromatic ring. beilstein-journals.org

The Bradsher reaction, another classic method, involves the intramolecular electrophilic substitution of aromatic compounds with aldehydes or ketones in the presence of a strong acid to yield phenanthrene (B1679779) or anthracene derivatives. synarchive.comyoutube.com This acid-catalyzed cyclodehydration of ortho-acyl diarylmethanes provides a direct route to the anthracene skeleton. researchgate.net

Metal-Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed Tandem C–H Activation/Bis-cyclization)

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of complex molecular architectures. Palladium-catalyzed reactions, in particular, have proven highly effective for synthesizing benz[a]anthracene derivatives. acs.orgnih.govfigshare.comfigshare.comnii.ac.jp

A notable example is the palladium-catalyzed tandem C–H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes. acs.orgnih.govfigshare.comfigshare.comnii.ac.jp This process allows for the highly regioselective formation of the tetracyclic benz[a]anthracene framework. acs.orgnih.govfigshare.comfigshare.comnii.ac.jp The reaction proceeds with the formation of three new carbon-carbon bonds and demonstrates good functional group tolerance. acs.org Research has shown that electron-deficient aryl alkynes tend to provide slightly higher yields than electron-rich ones, while aliphatic alkynes can also be utilized, albeit with lower yields. acs.org

Table 1: Examples of Palladium-Catalyzed Tandem C–H Activation/Bis-cyclization for Benz[a]anthracene Synthesis acs.org
EntryPropargylic CarbonateAlkyneProductYield (%)
11aPhenylacetylene2a85
21a4-Fluorophenylacetylene2b87
31a4-Methoxyphenylacetylene2c82
41a4-Trifluoromethylphenylacetylene2d86
51a1-Hexyne2e65
61aCyclohexylacetylene2f62

Other metal-catalyzed approaches include palladium-catalyzed migratory cyclization and aza-Wacker-type cyclizations, which have been used to synthesize various heterocyclic and bicyclic compounds. researchgate.netnih.gov

Suzuki-Miyaura/Isomerization/Ring Closing Metathesis Strategies

A multi-step strategy combining Suzuki-Miyaura cross-coupling, isomerization, and ring-closing metathesis (RCM) has been successfully employed for the synthesis of the benz[a]anthracene skeleton. researchgate.net This methodology offers a versatile route to construct the tetracyclic framework. researchgate.net

The key steps in this strategy involve:

Suzuki-Miyaura Reaction: This palladium-catalyzed cross-coupling reaction is used to form a crucial carbon-carbon bond between two fragments. researchgate.nettamu.edunih.gov

Isomerization: An allyl substituent on an aromatic ring is isomerized to a styrene (B11656) derivative. researchgate.net

Ring-Closing Metathesis (RCM): This powerful reaction, often utilizing Grubbs' catalyst, is employed to construct a new benzene (B151609) ring, thus completing the benz[a]anthracene core. researchgate.nettamu.educapes.gov.br

This approach highlights the power of combining different modern synthetic methods to achieve the synthesis of complex molecules.

Reductive Transformations from Quinone Precursors

Another synthetic route to benz[a]anthracene involves the reduction of corresponding quinone precursors, specifically benz[a]anthracene-7,12-dione. acs.orgnih.govnist.gov This method is advantageous as the quinone can be synthesized through various means, and its subsequent reduction provides direct access to the parent aromatic hydrocarbon. acs.org

Several reducing agents can be employed for this transformation. For example, reduction of anthraquinones can be achieved using reagents like zinc dust in pyridine (B92270) or sodium hydroxide (B78521) solution. beilstein-journals.org Hydriodic acid has also been reported as an effective reagent for the reduction of quinones to their corresponding aromatic hydrocarbons. acs.org

Derivatization Strategies for Enhancing Research Applications

Derivatization of this compound can be crucial for enhancing its utility in various research applications, such as improving its analytical detection or modifying its biological properties.

One common derivatization strategy for carboxylic acids is esterification. For example, reacting the carboxylic acid with a fluorescent labeling reagent like 9-chloromethylanthracene can produce a highly fluorescent ester derivative. nih.gov This allows for sensitive detection in analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Another approach involves the derivatization of polar metabolites of benz[a]anthracene, such as hydroxy derivatives. nih.gov These can be converted to their corresponding methoxy (B1213986) compounds, which can improve their analytical properties for techniques like laser-excited Shpol'skii spectrometry. nih.gov This method has been shown to enable the selective detection of hydroxy-benz[a]anthracene isomers at very low levels. nih.gov

Table 2: Derivatization Reagents and Their Applications
Derivatization ReagentTarget Functional GroupResulting DerivativeApplication
9-ChloromethylanthraceneCarboxylic AcidFluorescent EsterHPLC with fluorescence detection nih.gov
Permethylation ReagentsHydroxylMethoxy EtherLaser-excited Shpol'skii spectrometry nih.gov

These derivatization strategies highlight the importance of chemical modification in tailoring the properties of benz[a]anthracene-based compounds for specific scientific investigations.

Metabolic Pathways and Biotransformation of Benz a Anthracene 7 Acetic Acid

Enzymatic Bioactivation Mechanisms in Non-Human Biological Systems

The bioactivation of Benz[a]anthracene-7-acetic acid is a crucial initial step that can lead to the formation of chemically reactive intermediates. This process is primarily mediated by a variety of enzymes that introduce functional groups onto the aromatic ring structure.

Role of Cytochrome P450 (CYP) Enzymes in Metabolite Formation

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a central role in the initial oxidative metabolism of this compound. encyclopedia.pubnih.gov These enzymes catalyze the insertion of an oxygen atom into the benz[a]anthracene ring system, leading to the formation of epoxides. Specifically, CYP isoforms such as CYP1A1 and CYP1B1 are known to be involved in the metabolism of the parent compound, benz[a]anthracene. nih.gov This initial epoxidation can occur at various positions on the aromatic rings. For instance, studies on benz[a]anthracene have shown that metabolism can occur on the 3,4-, 5,6-, or 8,9-bonds, yielding phenols and dihydrodihydroxy compounds. nih.gov

The acetic acid moiety at the 7-position is likely to influence the regioselectivity of CYP-mediated oxidation, although specific data on this compound is limited. The presence of the acidic group may direct the enzymatic attack to other regions of the molecule.

Aldehyde Dehydrogenases and Aldo-Keto Reductases in Metabolite Generation

Following the initial oxidation by CYP enzymes and subsequent hydrolysis of epoxides to trans-dihydrodiols by epoxide hydrolase, aldo-keto reductases (AKRs) and aldehyde dehydrogenases can further metabolize these intermediates. mdpi.com AKRs are a superfamily of NAD(P)(H)-dependent oxidoreductases capable of oxidizing non-K-region trans-dihydrodiols of PAHs to produce catechols. mdpi.comnih.gov These catechols can then be oxidized to form reactive o-quinones. mdpi.com

While direct evidence for the involvement of these enzymes in the metabolism of this compound is not available, the established role of AKRs in the metabolism of other PAHs, including benz[a]anthracene, suggests a similar pathway. mdpi.com The acetic acid side chain could potentially be a substrate for certain dehydrogenases, although the primary focus of bioactivation remains the aromatic core.

Stereoselective Metabolism and Diol-Epoxide Formation

The metabolic activation of this compound is a stereoselective process, meaning that specific stereoisomers of metabolites are preferentially formed. This is particularly important in the formation of diol-epoxides, which are considered ultimate carcinogenic metabolites of many PAHs.

Following the formation of a trans-dihydrodiol, CYP enzymes can catalyze a second epoxidation, leading to the formation of a diol-epoxide. For benz[a]anthracene, the formation of the highly reactive (+)-trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene (anti-BADE) has been documented. mdpi.com The stereochemistry of the dihydrodiol precursor dictates the stereochemistry of the resulting diol-epoxide. Studies on 7-nitrobenz[a]anthracene (B1206480) have shown that metabolism by rat liver microsomes yields trans-3,4-dihydrodiol and trans-8,9-dihydrodiol with predominantly R,R absolute stereochemistries. tandfonline.com It is plausible that this compound follows a similar stereoselective pathway, leading to the formation of specific diol-epoxide enantiomers.

Precursor MetaboliteKey EnzymesResulting Reactive Metabolite
This compoundCytochrome P450 (e.g., CYP1A1, CYP1B1)Epoxide Intermediates
Epoxide IntermediatesEpoxide Hydrolasetrans-Dihydrodiols
trans-DihydrodiolsCytochrome P450Diol-Epoxides
trans-DihydrodiolsAldo-Keto Reductaseso-Quinones

Detoxification and Conjugation Pathways

To counteract the formation of reactive metabolites, biological systems employ a range of detoxification and conjugation pathways. These processes increase the water solubility of the metabolites, facilitating their excretion.

Glucuronidation and Sulfation

Glucuronidation is a major detoxification pathway for hydroxylated metabolites of PAHs. This reaction involves the conjugation of a glucuronic acid moiety to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a related compound, have shown that phenolic derivatives are major metabolites that undergo glucuronidation in hamster embryo cells. wikipedia.org It is highly probable that hydroxylated metabolites of this compound are also substrates for UGTs, leading to the formation of water-soluble glucuronide conjugates.

Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway. This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. While direct evidence for the sulfation of this compound metabolites is lacking, studies on 7-hydroxymethylbenz[a]anthracene have shown that its sulfated metabolite, 7-sulfooxymethylbenz[a]anthracene, is a highly reactive and carcinogenic form. This suggests that sulfation can also be a bioactivation pathway for certain PAH derivatives.

Thiol Conjugation

Thiol conjugation, primarily with glutathione (B108866) (GSH), is a critical detoxification mechanism for electrophilic metabolites, such as epoxides and quinones, derived from this compound. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). tandfonline.com

The conjugation of GSH with reactive intermediates of benz[a]anthracene has been demonstrated. mdpi.com For example, the bay-region diol-epoxide of benz[a]anthracene is a substrate for GSTs, leading to the formation of a GSH conjugate. mdpi.com The resulting glutathione conjugates are more water-soluble and can be further metabolized to mercapturic acids (N-acetylcysteine conjugates) before being excreted in the urine. nih.gov This pathway represents a major route for the elimination of the reactive electrophilic species generated during the bioactivation of this compound.

Detoxification PathwayKey EnzymesSubstrateProduct
GlucuronidationUDP-glucuronosyltransferases (UGTs)Hydroxylated metabolitesGlucuronide conjugates
SulfationSulfotransferases (SULTs)Hydroxylated metabolitesSulfate conjugates
Thiol ConjugationGlutathione S-transferases (GSTs)Epoxides, QuinonesGlutathione conjugates

Identification and Characterization of Metabolic Intermediates and End-Products

The elucidation of metabolic pathways for complex organic molecules like benz[a]anthracene analogs hinges on the precise identification of transient intermediates and final breakdown products. Modern analytical chemistry provides a powerful toolkit for separating and characterizing these metabolites from complex biological matrices.

Chromatographic and Spectroscopic Analysis of Metabolites

The identification of metabolites from the biotransformation of benz[a]anthracene relies heavily on a combination of high-resolution chromatographic separation and sensitive spectroscopic detection. High-performance liquid chromatography (HPLC) is frequently employed for the initial separation of metabolites from culture extracts. nih.govresearchgate.netnih.gov In studies involving the bacterium Sphingobium sp. strain KK22, HPLC with fluorescence detection was used to track the degradation of benz[a]anthracene over time, showing an 80-90% reduction of the parent compound over eight days. nih.govresearchgate.netnih.gov

For structural elucidation, liquid chromatography is often coupled with mass spectrometry (MS), particularly with techniques like negative electrospray ionization tandem mass spectrometry (LC/ESI(-)-MS/MS). nih.govresearchgate.net This method is highly effective for analyzing the polar and ionic compounds that are typical products of PAH metabolism. researchgate.net In the analysis of benz[a]anthracene degradation by Sphingobium sp. KK22, LC/ESI(-)-MS/MS analysis of acidified culture extracts revealed ten distinct metabolic products. nih.govresearchgate.net

The characterization process involves meticulous analysis of the mass spectra. For instance, product ion scanning analysis provides fragmentation patterns that offer clues to the molecular structure. The metabolite 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid was identified by its deprotonated molecular ion [M − H]⁻ at m/z 241, which resulted from an ortho-cleavage event. nih.gov Similarly, other metabolites were proposed based on their mass-to-charge ratios and fragmentation patterns, such as those observed at [M − H]⁻ = 247 and [M − H]⁻ = 181. nih.gov Nuclear magnetic resonance (NMR) and mass spectral analyses were also crucial in identifying metabolites produced by a Beijerinckia strain, leading to the characterization of 1-hydroxy-2-anthranoic acid, 2-hydroxy-3-phenanthroic acid, and 3-hydroxy-2-phenanthroic acid. nih.gov

Below is a table summarizing key metabolites of benz[a]anthracene identified using these analytical techniques.

Table 1: Metabolites of Benz[a]anthracene Identified via Chromatographic and Spectroscopic Analysis

Identified Metabolite/Product Parent Compound Degrading Organism Analytical Technique(s) Used Key Spectral Feature
1-Hydroxy-2-naphthoic acid Benz[a]anthracene Sphingobium sp. KK22 LC/ESI(-)-MS/MS Unambiguous identification
2-Hydroxy-3-naphthoic acid Benz[a]anthracene Sphingobium sp. KK22 LC/ESI(-)-MS/MS, HPLC [M − H]⁻ = 187
3-(2-carboxyvinyl)naphthalene-2-carboxylic acid Benz[a]anthracene Sphingobium sp. KK22 LC/ESI(-)-MS/MS [M − H]⁻ = 241
Salicylic (B10762653) acid Benz[a]anthracene Sphingobium sp. KK22 LC/ESI(-)-MS/MS Documented single-ring metabolite
1-Hydroxy-2-anthranoic acid Benz[a]anthracene Beijerinckia sp. B1 NMR, Mass Spectrometry Major metabolite identified
2-Hydroxy-3-phenanthroic acid Benz[a]anthracene Beijerinckia sp. B1 NMR, Mass Spectrometry Minor metabolite identified
3-Hydroxy-2-phenanthroic acid Benz[a]anthracene Beijerinckia sp. B1 NMR, Mass Spectrometry Minor metabolite identified
Benz[a]anthracene-7,12-dione Benz[a]anthracene Irpex lacteus Not specified Initial metabolite

Stable Isotope Labeling in Metabolic Tracing Studies

Stable isotope labeling is a definitive technique for tracing the metabolic fate of a compound within a biological system. boku.ac.at This approach involves introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), and tracking the incorporation of this label into downstream metabolites. boku.ac.atnih.govnih.gov The resulting labeled products can be detected by mass spectrometry, which distinguishes them from the unlabeled endogenous molecules based on their increased mass. nih.gov This method provides direct evidence of metabolic pathways and helps to identify novel or unexpected transformation products. boku.ac.at

While specific studies on the stable isotope tracing of this compound are not widely documented, the principle has been successfully applied to its parent analogs. For example, mineralization experiments using [12-¹⁴C]benz[a]anthracene with a Beijerinckia strain demonstrated the complete degradation of the molecule by detecting the release of ¹⁴CO₂. nih.gov This confirms that bacterial pathways can break down the fused ring structure entirely. nih.gov

In a broader context, stable isotope-assisted metabolomics allows for the untargeted profiling of all metabolites derived from a labeled tracer. boku.ac.at By introducing a mix of native and labeled forms of a xenobiotic, researchers can filter complex datasets to specifically pinpoint all related biotransformation products based on their unique isotopic patterns. boku.ac.at This powerful strategy holds significant potential for fully elucidating the complex metabolic network associated with this compound and its analogs in various biological systems.

Microbial and Fungal Biotransformation of this compound Analogs

The biotransformation of benz[a]anthracene, a representative analog, is accomplished by a diverse range of microorganisms, including bacteria and fungi, under both aerobic and anaerobic conditions. These processes are critical for the environmental fate of polycyclic aromatic hydrocarbons (PAHs).

Aerobic Biodegradation Pathways (e.g., by Sphingobium sp.)

Under aerobic conditions, certain bacteria have demonstrated a robust capacity to degrade benz[a]anthracene. A notable example is Sphingobium sp. strain KK22, a soil bacterium that can biotransform this high-molecular-weight PAH. nih.govresearchgate.netnih.gov This strain initiates the breakdown by performing initial oxidative attacks on the benz[a]anthracene molecule. nih.gov The degradation proceeds via both linear and angular kata-type enzymatic attacks. nih.gov

The initial oxidation occurs at multiple carbon positions, including the 1,2- and/or 3,4-positions as well as the 8,9- and/or 10,11-positions. nih.gov This dual-front attack is a distinguishing feature of the pathway in strain KK22. nih.gov Oxidation at the angular end of the molecule leads to the formation of 2-hydroxy-3-naphthoic acid, while oxidation at the linear end produces 1-hydroxy-2-naphthoic acid. nih.govnih.gov The unambiguous identification of these two metabolites confirms that the molecule is attacked from both sides. nih.govresearchgate.net

Following the initial hydroxylations, the aromatic rings are opened. The first ring fission occurs through an ortho-cleavage mechanism, leading to intermediates such as 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. nih.gov The pathway continues, breaking the compound down into smaller two- and single-aromatic-ring metabolites, including salicylic acid, before eventual mineralization. nih.govnih.gov Studies with Sphingobium sp. KK22 have shown that it can remove 80-90% of benz[a]anthracene from a solution within eight days. nih.govnih.gov

Table 2: Aerobic Degradation Products of Benz[a]anthracene by Sphingobium sp. Strain KK22

Metabolite Category Identified Products Indicated Pathway Step
Initial Oxidation Products 1-Hydroxy-2-naphthoic acid Attack at linear kata-end (8,9- or 10,11-position)
2-Hydroxy-3-naphthoic acid Attack at angular kata-end (1,2- or 3,4-position)
Ring Fission Products 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid ortho-cleavage of a dihydroxylated ring
o-ethylenecarboxy-phenanthroic acids Proposed ortho-cleavage products
o-ethylenecarboxy-anthranoic acids Proposed ortho-cleavage products
Downstream Products Salicylic acid Single-ring metabolite

Ligninolytic Fungal Degradation Mechanisms

Ligninolytic fungi, particularly white-rot fungi, are highly effective in degrading a wide array of persistent organic pollutants, including PAHs. usda.govnih.govmdpi.com Their ability stems from the secretion of powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. usda.govnih.govresearchgate.net These enzymes are part of the fungus's secondary metabolism and are capable of oxidizing the stable aromatic ring structures of PAHs. usda.gov

The fungus Irpex lacteus has been shown to degrade over 70% of an initial application of benz[a]anthracene within 14 days. nih.govresearchgate.net The metabolic process begins with the transformation of benz[a]anthracene into its corresponding quinone, benz[a]anthracene-7,12-dione (BaAQ). nih.govnih.gov This initial oxidation is a typical first step in PAH degradation by ligninolytic fungi. mdpi.com

From BaAQ, the degradation pathway diverges. nih.gov One route mirrors the degradation pathway of anthracene (B1667546), breaking down BaAQ into 1,2-naphthalenedicarboxylic acid and subsequently phthalic acid. nih.govnih.gov Another identified degradation product of BaAQ is 1-tetralone, which is further transformed through several intermediates, including 1,4-naphthalenedione, to ultimately yield phthalic acid as well. nih.govnih.gov Importantly, none of these identified intermediates appear to be dead-end metabolites, indicating a complete degradative pathway. nih.govnih.gov This research presents the first detailed account of metabolites produced from the ring cleavage of benz[a]anthracene by a ligninolytic fungus. nih.gov

Molecular Mechanisms of Interaction with Biological Systems

DNA Adduct Formation and Repair

There is no available scientific literature that characterizes the formation and structure of DNA adducts resulting from exposure to Benz[a]anthracene-7-acetic Acid. The process by which many carcinogenic PAHs exert their effects involves metabolic activation to reactive intermediates, such as diol epoxides, which then covalently bind to DNA, forming adducts. These adducts can disrupt the normal functioning of DNA, leading to mutations if not properly repaired.

No studies were found that have isolated or characterized the specific chemical structures of DNA adducts formed by this compound.

Without the identification and characterization of DNA adducts, no research is available on their potential influence on DNA replication fidelity or the cellular mechanisms that might be involved in their repair.

Comparative analyses of DNA adduct formation between this compound and its parent compounds, such as Benz[a]anthracene and the potent carcinogen 7,12-Dimethylbenz[a]anthracene (B13559), have not been documented in the available literature. Such studies would be crucial in determining how the acetic acid moiety at the 7-position influences the compound's metabolic activation and reactivity towards DNA.

Interactions with Cellular Macromolecules

Information regarding the interaction of this compound with other cellular components is similarly unavailable.

There is no published data on the binding of this compound to cellular proteins or enzymes. Such interactions can be significant as they may sequester the compound, facilitate its transport, or play a role in its metabolic processing.

The Aryl Hydrocarbon Receptor (AHR) is a key regulator of cellular responses to many xenobiotics, including PAHs. Activation of the AHR signaling pathway can lead to the induction of metabolic enzymes, such as cytochrome P450s, which are involved in the activation and detoxification of these compounds. There is currently no evidence in the scientific literature to suggest that this compound acts as an agonist or antagonist of the AHR.

Molecular Docking and Affinity Studies with Biological Targets

While specific molecular docking studies for this compound are not detailed in available research, studies on the parent compound and its derivatives provide insight into their binding affinities with biological macromolecules. Research has shown that polycyclic aromatic hydrocarbons (PAHs) like Benz[a]anthracene must be metabolically activated to exert their biological effects. This process, mediated by cytochrome P450 enzymes, converts the compound into reactive metabolites, such as diol epoxides chemicalbook.com. These electrophilic metabolites can then form covalent bonds, or adducts, with nucleophilic sites on cellular macromolecules like DNA and proteins chemicalbook.com.

Fluorometric studies have been conducted to understand the non-covalent binding of Benz[a]anthracene to proteins such as human serum albumin. These studies suggest that the protein molecule has one primary binding site for the hydrocarbon. Evidence of energy transfer from the tryptophan residue of the protein to the bound Benz[a]anthracene indicates that the binding occurs in proximity to this amino acid.

Furthermore, the binding of various Benz[a]anthracene derivatives to nucleic acids has been a key area of investigation. For instance, carcinogenic derivatives like 7,12-dimethylbenz(a)anthracene have been shown to bind to the nucleic acids and proteins of various organs in animal studies. This binding is a critical step in the mechanism of chemical carcinogenesis associated with these compounds.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Exposure to Benz[a]anthracene and its metabolites is strongly associated with the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Mechanisms of Singlet Oxygen and Other ROS Production

The generation of ROS by Benz[a]anthracene can occur through several mechanisms. One significant pathway is photo-oxidation. Upon irradiation with UVA light, oxygenated derivatives of Benz[a]anthracene can generate singlet oxygen, a highly reactive form of oxygen nih.gov. This process is believed to mediate photo-induced lipid peroxidation nih.gov.

Role of Oxidative Stress in Molecular Damage

The overproduction of ROS induced by Benz[a]anthracene can lead to widespread molecular damage within cells. Neuronal cells are particularly vulnerable due to their high oxygen consumption and high content of polyunsaturated fatty acids, which are susceptible to oxidation nih.gov. The resulting oxidative stress has been linked to neuronal injury and cell death nih.gov.

Oxidative damage is not limited to lipids. ROS generated from Benz[a]anthracene metabolites can directly damage nucleic acids, leading to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and DNA strand breaks chemicalbook.com. This oxidative DNA damage is a key component of the carcinogenic mechanism of PAHs, complementing the damage caused by the formation of bulky DNA adducts chemicalbook.com. The resulting damage to DNA, proteins, and lipids disrupts normal cellular function and can trigger pathways leading to apoptosis or mutagenesis nih.govcalpaclab.com.

Effects on Cellular Processes and Signaling Pathways (Non-Clinical)

Benz[a]anthracene and its derivatives can profoundly affect fundamental cellular processes by altering gene and protein expression, ultimately interfering with critical signaling pathways, including cell cycle control.

Regulation of Gene and Protein Expression

Benz[a]anthracene is known to activate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor scielo.org.mx. Upon binding, the AHR translocates to the nucleus and regulates the expression of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1 scielo.org.mx. This induction of metabolic enzymes is a key event, as it leads to the bioactivation of the PAH itself scielo.org.mx.

Studies on derivatives like 7,12-dimethylbenz(a)anthracene (DMBA) provide further insight into the modulation of gene and protein expression. DMBA has been shown to affect the expression of various microRNAs and the mTORC1 gene, which is a central regulator of cell growth and proliferation. Furthermore, DMBA exposure in mouse skin tumor models has been found to upregulate the expression of the cell cycle regulator Cdc25A at both the mRNA and protein levels. It also leads to increased expression of mutated p53 protein, indicating an effect on pathways that control genomic stability.

Gene/ProteinCompound StudiedObserved EffectCellular Process Affected
CYP1A1/1B1 Benz[a]anthraceneUpregulation of gene expressionXenobiotic metabolism, bioactivation
mTORC1 7,12-dimethylbenz(a)anthraceneAltered gene expressionCell growth, proliferation
Cdc25A 7,12-dimethylbenz(a)anthraceneUpregulation of mRNA and proteinCell cycle progression
mut-p53 7,12-dimethylbenz(a)anthraceneIncreased protein expressionGenomic stability, apoptosis

Interference with Cell Cycle Progression

The alterations in gene and protein expression induced by Benz[a]anthracene derivatives can lead to significant interference with the cell cycle. The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage, often halting the cell cycle to allow for repair or initiating apoptosis if the damage is too severe. The genotoxicity of DMBA is known to induce a p53-dependent response.

Research has demonstrated that DMBA can cause a blockade at the G1/S transition of the cell cycle in bone marrow cells. This arrest is associated with increased protein levels of p53 and the cyclin-dependent kinase inhibitor p21, along with decreased levels of CDK4 and Cyclin D1, which are necessary for progression into the S phase. Furthermore, the upregulation of the phosphatase Cdc25A, which promotes entry into mitosis, suggests a complex and multifaceted disruption of cell cycle checkpoints. This interference with normal cell cycle progression is a hallmark of many carcinogenic agents and is central to the process of tumorigenesis.

Environmental Fate and Degradation of Benz a Anthracene 7 Acetic Acid

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of benz[a]anthracene and its derivatives in the environment. These processes primarily include photochemical and chemical degradation.

Photochemical degradation, or photolysis, is a key process for the breakdown of PAHs in the presence of light. When exposed to sunlight, particularly UV irradiation, benz[a]anthracene can be transformed into various by-products. researchgate.net The photodegradation of benz[a]anthracene can lead to the formation of benz[a]anthracene-7,12-dione. researchgate.netepa.gov This process is influenced by the presence of other organic compounds in atmospheric aerosols, which can accelerate the degradation. epa.gov

The major products that have been tentatively identified from the photodegradation of benz[a]anthracene include:

Benz[a]anthracene-7,12-dione epa.gov

Phthalic acid epa.gov

Phthalic anhydride (B1165640) epa.gov

1,2-Benzenedicarboxaldehyde epa.gov

The distribution of these products is heavily dependent on environmental factors such as the solvent and the presence of other dissolved aerosol constituents. epa.gov Research has shown that photoirradiation of PAHs like benz[a]anthracene in the presence of molecular oxygen can form endoperoxides as intermediates, which then rearrange and further oxidize to produce quinones as end products. researchgate.net

Chemical degradation of benz[a]anthracene can occur in various environmental settings, including soil and water. In some cases, the degradation can be limited by the lack of necessary nutrients in the water. nih.gov The oxidation of benz[a]anthracene can result in the formation of benz[a]anthracene-7,12-dione through processes other than just photodegradation. researchgate.net When heated to decomposition, benz[a]anthracene emits acrid smoke and irritating fumes. nih.gov

Biotic Degradation and Persistence in Ecosystems

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of persistent organic pollutants like benz[a]anthracene from ecosystems.

The rate of biodegradation of benz[a]anthracene can vary significantly depending on environmental conditions and the microbial populations present. For instance, in anaerobic sludge, the biodegradation efficiency of benz[a]anthracene was found to be 12.2% in control conditions. researcherslinks.com The half-life of benz[a]anthracene can also differ; for example, the evaporative half-life in a rapidly-stirred aqueous solution is reported to be 89 hours. nih.gov

Certain microorganisms have been identified as capable of degrading benz[a]anthracene. For example, Mycobacterium sp. strain RJGII-135, isolated from a former coal gasification site, can degrade benz[a]anthracene, producing metabolites such as 5,6-BAA-dihydrodiol and 10,11-BAA-dihydrodiol. nih.gov Ligninolytic fungi can transform benz[a]anthracene into benz[a]anthracene-7,12-dione, which is then further degraded into compounds like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov

Organism/SystemConditionDegradation Product(s)Efficiency/Rate
Anaerobic SludgeControlNot specified12.2% biodegradation
Mycobacterium sp. strain RJGII-135Lab culture5,6-BAA-dihydrodiol, 10,11-BAA-dihydrodiolNot specified
Ligninolytic fungus (Irpex lacteus)Lab cultureBenz[a]anthracene-7,12-dione, 1,2-naphthalenedicarboxylic acid, phthalic acidNot specified

Several environmental factors can influence the rate and extent of benz[a]anthracene biodegradation. These include pH, temperature, oxygen levels, and the composition of the microbial community. researcherslinks.com

For example, in the anaerobic digestion of waste-activated sludge, adjusting the pH can significantly impact the biodegradation of benz[a]anthracene. One study found that the biodegradation efficiency increased from 15.6% at a pH of 6.5 to 33.74% at a pH of 10. researcherslinks.com However, a further increase to pH 11 led to a decrease in efficiency, likely due to detrimental effects on the microbial community. researcherslinks.com The addition of surfactants like alkyl polyglucosides (APG) at an optimal pH can further enhance biodegradation by increasing the bioavailability of the compound to microorganisms. researcherslinks.com

The presence of specific microbial species is also critical. A variety of bacteria, such as Pseudomonas, Rhodococcus, and Mycobacterium species, are known to degrade PAHs. researcherslinks.com The metabolic pathways employed by these microorganisms, often involving dioxygenase enzymes, are key to the breakdown of the complex structure of benz[a]anthracene. nih.gov

FactorConditionEffect on Biodegradation
pHIncrease from 6.5 to 10 in anaerobic sludgeIncreased efficiency from 15.6% to 33.74%
pHIncrease to 11 in anaerobic sludgeDecreased efficiency
Surfactant (APG)Addition at pH 10 in anaerobic sludgeEnhanced biodegradation to 46.7%
Microbial CommunityPresence of PAH-degrading bacteria (e.g., Mycobacterium sp.)Enables degradation through specific enzymatic pathways

Bioaccumulation Potential in Non-Human Organisms

Bioaccumulation refers to the accumulation of substances, such as pesticides or other chemicals, in an organism. Benz[a]anthracene, due to its lipophilic nature, has the potential to bioaccumulate in the tissues of non-human organisms. nih.gov

The bioconcentration factor (BCF) is a key metric used to assess bioaccumulation potential. For benz[a]anthracene, BCF values in the Mediterranean mussel, Mytilus galloprovincialis, have been reported to range from 27 to 3184. nih.gov Another study on the same species reported BCF values between 16 and 2745. researchgate.net It is important to note that the ability of organisms to metabolize PAHs can influence their bioaccumulation. While some fish may not accumulate benz[a]anthracene due to biotransformation, it can be very bioaccumulative in lower trophic level organisms like mollusks and crustaceans. rivm.nl

OrganismBCF Range
Mytilus galloprovincialis (Mediterranean mussel)27 - 3184 nih.gov
Mytilus galloprovincialis (Mediterranean mussel)16 - 2745 researchgate.net

Advanced Analytical Methodologies for Benz a Anthracene 7 Acetic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of Benz[a]anthracene-7-acetic acid from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-performance liquid chromatography is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The retention of this compound is influenced by the polarity of the mobile phase, with a higher proportion of the organic solvent leading to faster elution.

Various detection methods can be coupled with HPLC for the sensitive and selective detection of this compound:

HPLC with UV-Visible Detection (HPLC-UV): this compound possesses a chromophore, the benz[a]anthracene ring system, which absorbs ultraviolet (UV) and visible light. advatechgroup.com This property allows for its detection and quantification using a UV-Vis detector. The selection of the monitoring wavelength is critical for achieving high sensitivity and selectivity.

HPLC with Fluorescence Detection (HPLC-FLD): The fused aromatic ring structure of this compound imparts native fluorescence, a property that can be exploited for highly sensitive and selective detection. A fluorescence detector measures the emission of light from the compound after excitation at a specific wavelength. This method generally offers lower detection limits compared to UV detection.

HPLC with Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information. The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or full scan mode, to achieve low detection limits and confirm the identity of the compound based on its mass-to-charge ratio.

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape)
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 50 µL
UV Detection Diode Array Detector (DAD) monitoring multiple wavelengths
Fluorescence Detection Excitation/Emission wavelengths specific to the compound
Mass Spectrometry Electrospray Ionization (ESI) in negative ion mode

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative, typically a methyl or silyl (B83357) ester. This is commonly achieved by reacting the sample with a derivatizing agent such as diazomethane (B1218177) or a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatized analyte is then injected into the GC, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its unambiguous identification and quantification, even at trace levels.

Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis

ParameterTypical Conditions
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Diazomethane
Column Capillary column with a nonpolar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless or pulsed splitless for trace analysis
Temperature Program Ramped temperature program to separate a wide range of compounds
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Ion Trap
Detection Mode Selected Ion Monitoring (SIM) for high sensitivity

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the identification and structural elucidation of this compound.

UV-Visible and Fluorescence Spectroscopy for Compound Identification

UV-Visible and fluorescence spectroscopy are valuable tools for the initial identification of this compound. The UV-Visible absorption spectrum is characterized by a series of broad absorption bands arising from the π-π* electronic transitions within the benz[a]anthracene aromatic system. advatechgroup.com The positions and relative intensities of these bands are characteristic of the benz[a]anthracene chromophore.

Fluorescence spectroscopy provides even greater selectivity and sensitivity. The fluorescence spectrum consists of an excitation spectrum and an emission spectrum. The excitation spectrum resembles the absorption spectrum, while the emission spectrum shows the wavelengths of light emitted by the molecule after excitation. The shape and position of the fluorescence spectra are highly characteristic of the compound and can be used for its identification.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS/MSⁿ) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. This information allows for the unambiguous assignment of the structure, including the position of the acetic acid substituent on the benz[a]anthracene ring.

Tandem mass spectrometry (MS/MS or MSⁿ) is another crucial technique for structural elucidation, particularly when dealing with complex mixtures. In an MS/MS experiment, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the structure of the molecule, such as the loss of the acetic acid group or fragmentation of the aromatic ring system. This technique is especially useful when coupled with liquid chromatography (LC-MS/MS).

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as environmental samples (e.g., soil, water) or biological fluids (e.g., urine, plasma) requires efficient sample preparation and extraction techniques to isolate the analyte from interfering substances.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For the acidic this compound, extraction from an aqueous sample can be achieved by adjusting the pH to a basic value to deprotonate the carboxylic acid, making it more soluble in the aqueous phase. After washing with an organic solvent to remove neutral and basic impurities, the pH is acidified, and the protonated, less polar analyte is extracted into an organic solvent.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed in a cartridge or disk to selectively adsorb the analyte from a liquid sample. For this compound, a reversed-phase sorbent (e.g., C18) can be used to retain the compound from an aqueous sample. Alternatively, an anion-exchange sorbent can be employed to specifically bind the negatively charged carboxylate group at neutral or basic pH. The retained analyte is then eluted with a small volume of an appropriate solvent.

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid or semi-solid samples. The sample is blended with a solid support (e.g., C18-bonded silica), and the resulting mixture is packed into a column. The analytes are then eluted with a suitable solvent.

The choice of the extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.

Computational Chemistry and Molecular Modeling of Benz a Anthracene 7 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's stability, reactivity, and potential for metabolic activation.

For benz[a]anthracene and its derivatives, electronic structure is a key determinant of carcinogenic activity. researchgate.net Theories of PAH carcinogenesis, such as the "bay-region" theory, are based on the electronic properties of the molecule that facilitate metabolic activation to reactive species like diol epoxides. epa.gov DFT calculations can be used to compute various electronic properties that help predict such reactivity. researchgate.net

Frontier Orbital Analysis and Reactivity Descriptors

Frontier molecular orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical descriptor of molecular stability; a smaller gap generally implies higher reactivity. nih.gov

For the parent compound, benz[a]anthracene (BaA), DFT calculations have been used to determine these values. The band gap of BaA has been experimentally measured and computationally confirmed, showing a decrease under pressure, which correlates with increased reactivity. rsc.org While specific calculations for Benz[a]anthracene-7-acetic Acid are not widely published, the electronic properties can be inferred from the parent compound and the nature of the substituent. The acetic acid group is an electron-withdrawing group, which would be expected to lower the energy of the LUMO and potentially decrease the HOMO-LUMO gap, thereby influencing its reactivity compared to the parent BaA.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify different aspects of reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2. A measure of resistance to change in electron distribution.

Chemical Softness (S): 1 / η. The inverse of hardness.

Electronegativity (χ): (I + A) / 2. A measure of the power to attract electrons.

Electrophilicity Index (ω): χ² / (2η). A measure of the propensity to accept electrons.

These descriptors are crucial in quantitative structure-activity relationship (QSAR) models for predicting the biological activities of PAHs. conicet.gov.ar For instance, a study on substituted benz[a]anthracene derivatives found that the local atomic hardness at specific carbon positions was a significant variable in equations modeling carcinogenic potency. researchgate.net

Table 1: Calculated Electronic Properties of Benz[a]anthracene (Illustrative) This table presents illustrative data for the parent compound, benz[a]anthracene, as a baseline for understanding the properties of its derivatives. The exact values can vary based on the computational method and basis set used.

PropertySymbolIllustrative Value (eV)Description
Highest Occupied Molecular Orbital EnergyEHOMO-5.50Related to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.20Related to electron-accepting ability.
HOMO-LUMO Energy GapEgap3.30Indicator of chemical reactivity and stability. nih.gov
Ionization PotentialI5.50Energy required to remove an electron.
Electron AffinityA2.20Energy released when an electron is added.
Chemical Hardnessη1.65Resistance to deformation of electron cloud. researchgate.net
Electronegativityχ3.85Electron-attracting power.
Electrophilicity Indexω4.48Propensity to act as an electrophile.

Prediction of Metabolic Hotspots and Reaction Pathways

Computational methods are invaluable for predicting the metabolism of xenobiotics, identifying potential sites of metabolism (SOMs) and the resulting products. nih.gov For PAHs, metabolic activation by cytochrome P450 enzymes is a critical step in their mechanism of toxicity. This process typically involves oxidation at various positions on the aromatic rings. epa.gov

Studies on close structural analogs of this compound provide significant insight into its likely metabolic fate. The metabolism of 7-methylbenz[a]anthracene (B135024) (7-MBA) and 7-hydroxymethylbenz[a]anthracene (7-OHMBA) has been investigated in fungal and mammalian systems, which are often used as models for human metabolism. nih.gov

These studies reveal two primary types of metabolic attack:

Ring Hydroxylation: Oxidation occurs on the fused aromatic rings, distant from the 7-position substituent. The major ring metabolites identified for 7-MBA and 7-OHMBA are the trans-3,4-dihydrodiol and the trans-8,9-dihydrodiol. nih.gov These positions represent metabolic hotspots. The formation of the 3,4-dihydrodiol is particularly significant as it occurs in the "bay region" and can be further metabolized to a highly reactive diol-epoxide, the ultimate carcinogenic species for many PAHs.

Side-Chain Oxidation: The methyl group of 7-MBA is readily oxidized to a hydroxymethyl group, forming 7-OHMBA. nih.gov

Based on these findings, the predicted metabolic pathways for this compound would likely involve:

Oxidation of the aromatic rings, with the 3,4- and 8,9-positions being the most probable "hotspots."

The acetic acid side chain is already in a higher oxidation state compared to a methyl or hydroxymethyl group and may be less susceptible to further oxidation. However, it could undergo conjugation reactions (Phase II metabolism).

Computational tools like BioTransformer or GLORY can use these principles, combining knowledge-based rules with machine learning to predict the structures of likely metabolites. nih.govdntb.gov.ua

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic interactions of a compound like this compound with its environment, be it a solvent, a biological membrane, or a macromolecular target like DNA or an enzyme.

Interactions with Biological Macromolecules (e.g., DNA, Enzymes)

The genotoxicity of many PAHs stems from the covalent binding of their reactive metabolites to DNA, forming DNA adducts. MD simulations can be used to study the non-covalent interactions that position the molecule prior to reaction and the conformational changes in DNA that result from adduct formation.

For this compound, two main interaction scenarios can be computationally modeled:

Intercalation: The planar aromatic ring structure of the benz[a]anthracene core can insert itself between the base pairs of the DNA double helix. Theoretical studies on similar anthracene (B1667546) derivatives show that this is a favorable binding mode. nih.gov

Covalent Adduct Formation: Following metabolic activation to a reactive epoxide, the compound can form a covalent bond with DNA nucleobases. Studies on 7-substituted benz[a]anthracene derivatives, such as 7-acetoxymethylbenz[a]anthracene, show that they can act as ultimate mutagens, binding directly to DNA. tandfonline.com The binding of 7-hydroxymethylbenz[a]anthracene to DNA is significantly enhanced by metabolic processes, suggesting the formation of a reactive ester. tandfonline.com MD simulations can elucidate how these adducts distort the DNA helix, which can lead to errors in replication and transcription.

MD simulations are also used to study how these molecules interact with the active sites of enzymes, such as the cytochrome P450 enzymes responsible for their metabolism. These simulations can help rationalize why certain positions on the molecule are preferentially oxidized. nih.gov

Compound Behavior in Solvents and Biological Membranes

The way a molecule behaves in different environments is key to its absorption, distribution, metabolism, and excretion (ADME) profile. MD simulations can model the solvation of this compound in water and its partitioning into and transport across biological membranes.

A study on the interaction of dibenz[a,h]anthracene (B1670416) (a related PAH) and its more polar diol-epoxide metabolite with a model lung surfactant membrane provides a useful analogy. nih.gov

The non-polar parent PAH, dibenz[a,h]anthracene , was found to preferentially locate deep within the hydrophobic hydrocarbon core of the lipid bilayer.

The more polar diol-epoxide metabolite preferred to reside closer to the polar headgroup region of the phospholipids (B1166683) at the water-lipid interface. nih.gov

Based on this, this compound, with its large non-polar ring system and a polar carboxylic acid group, would be expected to adopt a specific orientation at a membrane interface. MD simulations would likely show the benz[a]anthracene moiety partitioning into the hydrophobic membrane core while the polar acetic acid group remains anchored at the polar interface, interacting with the lipid headgroups and surrounding water molecules. This amphiphilic behavior is critical for its biological activity and transport. Simulations of other drug-like molecules in membranes have shown this to be a common mechanism. nih.govupc.edu

Table 2: Predicted Behavior of this compound in a Lipid Bilayer This table is based on inferences from molecular dynamics studies of analogous compounds. nih.gov

Molecular RegionPredicted Location in MembraneRationale
Benz[a]anthracene CoreHydrophobic Core (Acyl Chains)The large, non-polar aromatic system seeks a non-aqueous environment.
Acetic Acid Side ChainPolar Headgroup Region / Water InterfaceThe polar and ionizable carboxylic acid group favors interaction with polar lipid headgroups and water.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are essential for predicting the toxicity of untested chemicals and for designing safer new molecules.

For PAHs, numerous QSAR models have been developed to predict their carcinogenicity and mutagenicity. conicet.gov.arnih.gov These models often use a combination of descriptors:

Topological Descriptors: Based on the 2D connectivity of atoms.

Electronic Descriptors: Such as HOMO-LUMO energies, dipole moment, and local atomic charges derived from quantum chemical calculations. acs.org

Thermodynamic Descriptors: Like the calculated stability of reactive intermediates (e.g., epoxides, carbocations). researchgate.net

Studies on a series of benz[a]anthracene derivatives have shown that substitutions at various positions, including the 7-position, have a profound effect on carcinogenic activity. For example, 7-methylbenz[a]anthracene is a potent carcinogen, while the introduction of other substituents can modulate this activity. nih.govnih.gov A study on various 7-substituted derivatives, including 7-hydroxymethyl- and 7-acetoxymethyl-benz[a]anthracene, found they were all mutagenic, with the acetoxy derivative being a direct-acting mutagen. tandfonline.com

The acetic acid group at the 7-position of this compound would contribute specific properties to an SAR model:

Steric hindrance: The size and shape of the group can influence how the molecule fits into an enzyme's active site or intercalates with DNA.

Electronic effects: As an electron-withdrawing group, it influences the electronic properties of the entire ring system.

Polarity and H-bonding: The carboxylic acid group drastically increases polarity and provides hydrogen-bonding capability, affecting solubility, membrane transport, and receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (known as molecular descriptors) that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. These studies provide a framework for how a QSAR model for this compound and its analogs could be developed.

A quantum chemical study on substituted Benz[a]anthracene derivatives has demonstrated that electronic structure is correlated with carcinogenic potency. researchgate.net Such studies utilize computational methods to calculate molecular descriptors that quantify various aspects of a molecule's electronic and steric properties. These descriptors can then be used to build a QSAR model.

Hypothetical QSAR Model Development for this compound Derivatives:

To illustrate the process, one could hypothetically develop a QSAR model for a series of this compound derivatives with varying substituents. The biological activity of interest could be, for example, cytotoxicity against a cancer cell line.

Data Set: A series of this compound analogs would be synthesized, and their biological activity (e.g., IC₅₀ values) would be determined experimentally.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using computational chemistry software. These descriptors could include:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the hydrophobicity of the molecule.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to find a correlation between a subset of the calculated descriptors and the measured biological activity. The goal is to generate a statistically significant equation that can predict the activity of new compounds.

Illustrative Data for a Hypothetical QSAR Study:

The following table represents a hypothetical dataset that could be used to develop a QSAR model for a series of this compound derivatives.

CompoundSubstituent (R)IC₅₀ (µM)LogPDipole Moment (Debye)
1 -H15.24.82.5
2 -CH₃12.55.22.7
3 -Cl10.85.13.1
4 -OH18.94.53.5
5 -NO₂8.34.74.2

This is a fictional table for illustrative purposes.

From such a dataset, a QSAR equation might be derived, for instance: log(1/IC₅₀) = aLogP + b(Dipole Moment) + c where 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such an equation would suggest that both hydrophobicity and polarity play a role in the biological activity of these compounds.

Ligand-Protein Interaction Modeling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or enzyme. This method is instrumental in understanding the molecular basis of a compound's biological activity and in designing new drugs with improved efficacy and selectivity.

The carcinogenic activity of some benz[a]anthracene derivatives has been linked to their interaction with biological macromolecules. nih.gov For instance, the interaction of PAHs and their metabolites with DNA is a critical step in the initiation of cancer. Molecular docking can be used to model these interactions.

Hypothetical Docking Study of this compound:

A hypothetical docking study of this compound could be performed against a relevant protein target, such as a specific enzyme implicated in cancer or inflammation.

Preparation of Ligand and Protein: The 3D structure of this compound would be generated and optimized using computational chemistry software. The 3D structure of the target protein would be obtained from a protein data bank.

Docking Simulation: A docking program would be used to place the ligand into the binding site of the protein in various orientations and conformations. The program would then score these different poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Illustrative Docking Results:

The following table presents a hypothetical summary of a docking study of this compound with a fictional protein target.

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme X -8.5Arg122, Tyr345Hydrogen Bond (with carboxylic acid), Pi-Stacking (with aromatic rings)
Leu210, Val298Hydrophobic Interaction
Receptor Y -7.2Ser98Hydrogen Bond (with carboxylic acid)
Phe412, Trp450Pi-Stacking (with aromatic rings)

This is a fictional table for illustrative purposes.

Such a study could reveal that the carboxylic acid group of this compound is crucial for forming hydrogen bonds with polar amino acid residues in the binding pocket, while the polycyclic aromatic core engages in hydrophobic and pi-stacking interactions. This information would be invaluable for designing more potent inhibitors or modulators of the target protein. Studies on related anthracene derivatives have shown the importance of such interactions in their biological activity. researchgate.netbiointerfaceresearch.com

Future Directions in Benz a Anthracene 7 Acetic Acid Research

Development of Novel Synthetic Routes for Specific Isomers and Labeled Compounds

The synthesis of specific isomers and isotopically labeled analogs of Benz[a]anthracene-7-acetic Acid is crucial for advancing research into its biological activities and metabolic fate. medchemexpress.com Future efforts in this area are likely to focus on developing more efficient and regioselective synthetic strategies. Current methods can be complex, and improving the yields and purity of specific isomers presents an ongoing challenge.

A key area of development will be the creation of synthetic routes that allow for the precise placement of functional groups and isotopic labels. For instance, the synthesis of 1,7,12-trimethyl- and 2,7,12-trimethylbenz[a]anthracenes highlights the importance of controlling substituent positions to understand structure-activity relationships. nih.gov The development of new catalytic systems and purification techniques will be instrumental in achieving these goals. Furthermore, the synthesis of isotopically labeled compounds, such as this compound-¹³C₂, is essential for metabolic studies, enabling researchers to trace the compound and its metabolites within biological systems. medchemexpress.commedchemexpress.com

Future research will likely explore novel starting materials and reaction pathways to overcome the limitations of existing methods. This could involve the application of modern synthetic methodologies, such as C-H activation and cross-coupling reactions, to construct the benz[a]anthracene skeleton with greater control and efficiency. acs.org The ability to generate a wider range of specifically substituted and labeled derivatives will be invaluable for detailed toxicological and pharmacological investigations.

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

While the general metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) are understood to involve cytochrome P450 enzymes leading to the formation of dihydrodiols, epoxides, and phenols, the specific metabolic fate of this compound is not fully elucidated. nih.govnih.gov Future research will need to focus on identifying novel metabolic pathways and characterizing previously unknown metabolites.

Studies on related compounds like benz[a]anthracene have shown that metabolism can occur at various positions on the aromatic ring system, leading to a complex mixture of products. nih.govnih.gov For example, the fungus Irpex lacteus is known to transform benz[a]anthracene into benz[a]anthracene-7,12-dione, which is then further degraded into smaller acidic molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.govresearchgate.net It is plausible that this compound undergoes similar enzymatic transformations.

Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be critical in identifying and structurally characterizing novel metabolites. nih.gov Furthermore, investigating the role of different enzyme systems, beyond the well-studied cytochrome P450s, in the metabolism of this compound could reveal new detoxification or activation pathways. There is evidence for at least three mechanistic pathways in the metabolic activation of carcinogenic PAHs: the diol epoxide pathway, the quinone pathway, and the radical-cation pathway. researchgate.net Understanding which of these pathways are most relevant for this compound will be a key area of future inquiry.

High-Throughput Screening for Molecular Interactions and Biological Activities

To fully understand the biological impact of this compound, high-throughput screening (HTS) assays are needed to rapidly assess its interactions with a wide range of molecular targets and to characterize its biological activities. HTS can be employed to screen large libraries of compounds against various cellular and biochemical targets, providing valuable data on potential mechanisms of action.

For instance, given that some PAHs and their derivatives are known to interact with the aryl hydrocarbon receptor (AhR), HTS could be used to determine the affinity of this compound and its metabolites for this receptor. mdpi.com Such studies could help to predict its potential to induce xenobiotic-metabolizing enzymes and to mediate toxic effects. mdpi.com Additionally, HTS can be used to assess a broad spectrum of other biological activities, such as cytotoxicity, genotoxicity, and effects on various signaling pathways. nih.gov

The development of cell-based and cell-free HTS assays tailored to specific endpoints of interest will be crucial. These assays can provide a rapid and cost-effective way to prioritize further, more detailed investigations into the most relevant biological effects of this compound. The integration of HTS data with computational modeling can further enhance the predictive power of these approaches.

Advanced Computational Approaches for Predictive Modeling

Advanced computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological properties and potential toxicity of chemicals like this compound. researchgate.net Future research will undoubtedly leverage these methods to a greater extent to build predictive models for this compound and its derivatives.

QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a dataset of related compounds with known activities, it is possible to develop models that can predict the activity of new or untested compounds. For PAHs, QSAR studies have been used to predict carcinogenic potency and other toxicological endpoints. nih.govresearchgate.net Developing robust QSAR models for this compound will require a sufficiently large and diverse dataset of structurally related compounds with reliable experimental data.

Molecular docking simulations can provide insights into the potential interactions of this compound with specific biological macromolecules, such as enzymes and receptors. mdpi.com These simulations can predict the binding affinity and orientation of the compound within the active site of a target protein, helping to elucidate its mechanism of action at a molecular level. For example, docking studies could be used to investigate the interaction of this compound with different cytochrome P450 isoforms to predict its metabolic profile.

The continuous improvement of computational algorithms and the increasing availability of high-performance computing resources will further enhance the accuracy and predictive power of these in silico methods.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A truly comprehensive understanding of the biological effects of this compound will require the integration of data from multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netmixomics.orgfrontiersin.org This systems biology approach allows for a holistic view of the cellular and organismal response to chemical exposure. mixomics.orgcaister.com

By combining data from these different omics layers, researchers can move beyond studying isolated molecular events to understanding the complex interplay of genes, proteins, and metabolites that underlie the observed biological response. nih.govnih.gov For example, transcriptomic analysis could identify changes in gene expression following exposure to this compound, while proteomic analysis could reveal corresponding changes in protein levels and post-translational modifications. Metabolomic analysis could then identify alterations in endogenous metabolite profiles, providing a functional readout of the metabolic consequences of exposure.

The integration of these multi-omics datasets presents significant bioinformatics challenges, requiring sophisticated statistical and computational tools to identify meaningful patterns and correlations. researchgate.netmixomics.org However, the potential rewards are immense, offering the possibility to uncover novel mechanisms of action, identify sensitive biomarkers of exposure and effect, and build more accurate predictive models of toxicity. researchgate.net This integrated approach will be essential for a complete mechanistic understanding of this compound's impact on biological systems.

Q & A

Q. Optimization Considerations :

  • Temperature control to prevent over-oxidation or side reactions.
  • Solvent selection (e.g., acetic acid for solubility and stability).
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Key methods include:

  • Gas Chromatography-Mass Spectrometry (GC/MS) : For purity assessment and structural confirmation. Use non-polar columns (e.g., SE-52) with helium carrier gas and temperature ramps (e.g., 5°C/min) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₁₄O₂ for the unlabelled compound) .

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₄O₂
Molecular Weight270.31 g/mol
Stable Isotope Variant¹³C₂-labelled (288.31 g/mol)

Advanced: How can researchers address challenges in detecting trace levels of this compound in environmental or biological matrices?

Answer:

  • Isotope Dilution Mass Spectrometry (IDMS) : Use ¹³C₂-labelled this compound as an internal standard to correct for matrix effects and ionization variability .
  • Sample Preparation :
    • Solid-phase extraction (SPE) with C18 cartridges.
    • Derivatization (e.g., methyl ester formation) to enhance volatility for GC analysis .
  • Detection Limits : Achieve sub-ppb sensitivity using tandem MS (e.g., LC-MS/MS with MRM transitions).

Advanced: What experimental models are suitable for studying the carcinogenic mechanisms of Benz[a]anthracene derivatives?

Answer:

  • In Vitro Models :
    • Cell lines (e.g., HepG2, MCF-7) treated with this compound to assess DNA adduct formation via ³²P-postlabelling .
    • Comet assay to measure DNA strand breaks.
  • In Vivo Models :
    • Rodent studies (e.g., mice/rats) with topical application or oral dosing to monitor tumorigenesis.
    • Use of knockout models (e.g., CYP1A1-deficient mice) to study metabolic activation pathways .

Advanced: How do conflicting data on metabolic pathways of Benz[a]anthracene derivatives arise, and how can they be resolved?

Answer:
Sources of Contradiction :

  • Species-specific metabolism (e.g., human vs. rodent CYP450 isoforms).
  • Variable experimental conditions (e.g., enzyme induction by co-administered compounds).

Q. Resolution Strategies :

  • Comparative Metabolomics : Use liver microsomes from multiple species to identify conserved pathways.
  • Kinetic Studies : Measure enzyme activity (e.g., Km/Vmax) under controlled conditions .
  • Computational Modeling : Molecular docking to predict binding affinities to CYP450 isoforms.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Engineering Controls :
    • Class I, Type B biological safety hoods for synthesis/handling .
    • HEPA-filtered ventilation to minimize airborne exposure .
  • Personal Protective Equipment (PPE) :
    • Nitrile gloves, lab coats, and safety goggles.
    • Respiratory protection if airborne concentrations exceed 0.1 mg/m³ (NIOSH limit) .
  • Waste Management :
    • Collect contaminated materials in sealed containers labeled for hazardous waste.

Advanced: What strategies improve the stability of this compound in long-term storage?

Answer:

  • Storage Conditions :
    • Dark, inert environment (argon atmosphere) at -20°C to prevent photooxidation .
    • Use amber glass vials to limit light exposure.
  • Stability Monitoring :
    • Periodic HPLC analysis to detect degradation products (e.g., quinones from oxidation).
    • Lyophilization for stable isotopic forms to avoid hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.